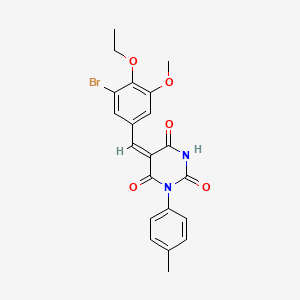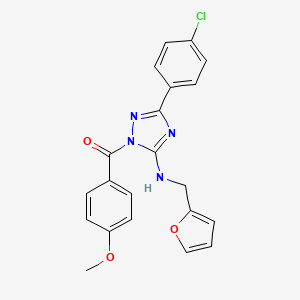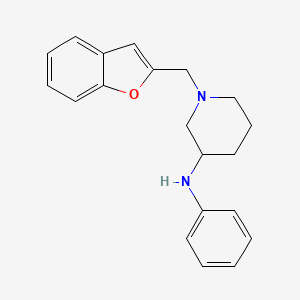![molecular formula C20H17N3O2 B6091878 7-(biphenyl-2-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6091878.png)
7-(biphenyl-2-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(biphenyl-2-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is a chemical compound that has been the subject of scientific research due to its potential use in various applications.
Mécanisme D'action
The mechanism of action of 7-(biphenyl-2-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one involves the inhibition of various enzymes and signaling pathways in cancer cells. It has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It also inhibits the activity of the PI3K/AKT/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using this compound in lab experiments is that it has shown promising results in inhibiting the growth of cancer cells and treating neurodegenerative diseases. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 7-(biphenyl-2-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one. One direction is to investigate its potential use in combination with other anti-cancer agents to enhance its efficacy. Another direction is to study its effects on other signaling pathways involved in cancer and neurodegenerative diseases. Additionally, more research is needed to determine its safety and potential side effects in humans.
In conclusion, this compound is a chemical compound that has shown potential in various scientific research applications. Its mechanism of action involves the inhibition of enzymes and signaling pathways in cancer cells and has shown promising results in treating neurodegenerative diseases. Further research is needed to fully understand its potential and limitations.
Méthodes De Synthèse
The synthesis of 7-(biphenyl-2-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one involves the reaction of 2-aminopyridine with 1,3-dibromo-5-phenylbenzene in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with sodium methoxide and acetic anhydride to yield the final compound.
Applications De Recherche Scientifique
This compound has been studied for its potential use as an anti-cancer agent. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been investigated for its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
7-(2-phenylbenzoyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-19-17-10-11-23(12-18(17)21-13-22-19)20(25)16-9-5-4-8-15(16)14-6-2-1-3-7-14/h1-9,13H,10-12H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUKWGCOTAXZHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=O)NC=N2)C(=O)C3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-methyl-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6091808.png)
![3-[(cycloheptylamino)methyl]-1-(cyclopropylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6091812.png)
![5-phenyl-2-{[(2-thienylmethyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6091823.png)
![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B6091834.png)
![5-{5-[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B6091838.png)
![N-[2-(diphenylphosphoryl)ethyl]-N-(2-furylmethyl)acetamide](/img/structure/B6091840.png)
![N-(2-chlorophenyl)-3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanamide](/img/structure/B6091841.png)


![1-(4-fluorophenyl)-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B6091854.png)

![7-(3-pyridinylmethyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6091883.png)
![2-[(4-oxo-2-pyridin-3-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]benzonitrile](/img/structure/B6091885.png)

